N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-7-8-17(26-2)15(9-12)22-20(25)19(24)21-10-16(23)14-11-27-18-6-4-3-5-13(14)18/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRMGRXLKJVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by functionalization to introduce the hydroxyethyl group. The final step involves coupling with the substituted ethanediamide.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the hydroxyethyl-benzothiophene with 2-methoxy-5-methylphenyl ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanediamide can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic amino acids in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Observations
Electronic Effects: The target compound’s benzothiophene (electron-rich) contrasts with ’s chloro-methoxyphenyl (electron-withdrawing), which may alter binding to electron-deficient enzymatic pockets .
Solubility and Bioavailability :
- Piperazinyl groups ( , 4 ) enhance solubility in acidic conditions (e.g., gastric fluid), whereas the hydroxycyclohexenyl group ( ) may limit membrane permeability due to polarity .
- Fluorine in increases lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability :
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure with a benzothiophene moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the use of specific catalysts and reagents to achieve the desired product. The general reaction pathways include:
- Oxidation : The benzothiophene part can be oxidized to yield sulfoxides or sulfones.
- Reduction : Nitro groups present can be reduced to form amines.
- Substitution Reactions : Both electrophilic and nucleophilic substitutions are possible on the aromatic rings.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction | |
| HeLa | 12.3 | Cell cycle arrest | |
| A549 | 8.7 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzothiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell signaling pathways. For example, it may act as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability in cancer cells.
Case Studies
- In Vivo Studies : A recent study demonstrated that administration of the compound in mouse models led to a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of the compound in human subjects suffering from various malignancies. Early results indicate promising outcomes with manageable side effects.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how can purity be maximized?
Methodological Answer: The synthesis of ethanediamide derivatives typically involves multi-step reactions, including:
- Step 1: Functionalization of the benzothiophene moiety via Friedel-Crafts acylation or alkylation to introduce the hydroxyethyl group .
- Step 2: Coupling with a substituted phenylacetic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Critical Considerations: Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and optimize solvent polarity to minimize byproducts like unreacted intermediates or dimerized species .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Key signals include the hydroxyethyl proton (δ 4.8–5.2 ppm, broad singlet), methoxy group (δ 3.8–3.9 ppm, singlet), and benzothiophene aromatic protons (δ 7.2–8.1 ppm, multiplet) .
- 13C NMR: Confirm the ethanediamide carbonyls (δ 165–170 ppm) and benzothiophene carbons (δ 120–140 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C21H20N2O3S) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in DMSO/ether vapor diffusion .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological activity, and how should dose-response relationships be analyzed?
Methodological Answer:
- In Vitro:
- Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Assess cytotoxicity via MTT assays (IC50 calculations) in cancer cell lines (e.g., HeLa, MCF-7) .
- In Vivo:
- Use Wistar albino mice for acute toxicity studies (OECD 423 guidelines) with doses ranging 10–200 mg/kg .
- For hypoglycemic activity, measure blood glucose levels post-administration (oral gavage) and analyze using ANOVA with Tukey’s post hoc test .
Data Interpretation: Fit dose-response curves using nonlinear regression (GraphPad Prism) and report EC50/IC50 with 95% confidence intervals .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Docking:
- Prepare protein structures (PDB ID: 1M17) in AutoDock Vina; define binding pockets near catalytic residues (e.g., ATP-binding site) .
- Validate docking poses with molecular dynamics simulations (NAMD, 100 ns trajectories) to assess binding stability .
Key Metrics: Report binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen-bonding interactions with key residues (e.g., Lys721 in EGFR) .
Q. How should researchers address contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?
Methodological Answer:
- Hypothesis Testing:
- If docking predicts high affinity but in vitro assays show low activity, check compound solubility (e.g., DMSO stock precipitation) or metabolic instability (e.g., cytochrome P450 screening) .
- For mismatched DFT reactivity vs. synthetic yields, re-evaluate solvent effects (e.g., dielectric constant in PCM models) .
- Experimental Replication: Repeat assays with fresh batches, ensuring consistent purity (>95% by HPLC) and storage conditions (-20°C under argon) .
Q. What strategies can optimize the compound’s pharmacokinetic profile, such as improving metabolic stability or blood-brain barrier penetration?
Methodological Answer:
- Prodrug Design: Introduce ester or carbamate groups at the hydroxyethyl position to enhance lipophilicity (LogP optimization via ChemAxon) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Modify vulnerable sites (e.g., methoxy to trifluoromethoxy substitution) .
- BBB Permeability: Use PAMPA-BBB assay; target permeability values >4.0 × 10⁻6 cm/s. Incorporate halogen substituents to improve passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
